1,7-dimethyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
CAS No.: 946259-20-7
Cat. No.: VC4564581
Molecular Formula: C20H23N5O3
Molecular Weight: 381.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946259-20-7 |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 381.436 |
| IUPAC Name | 6,12-dimethyl-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C20H23N5O3/c1-13-6-7-16-22-18-14(20(28)25(16)12-13)11-15(23(18)2)19(27)21-8-4-10-24-9-3-5-17(24)26/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,21,27) |
| Standard InChI Key | VJDJZWQBGBYGML-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCCCN4CCCC4=O)C=C1 |
Introduction
1,7-Dimethyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate molecular structure, comprising multiple heterocyclic rings and functional groups, makes it a promising candidate for drug development. This compound belongs to the class of pyrimidine derivatives, which are integral to many biochemical processes due to their presence in nucleic acids.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves forming the pyrido-pyrrolo framework followed by functionalization to introduce the oxopyrrolidine group. It can undergo various chemical reactions typical for amides and heterocycles, which are crucial for modifying its pharmacological properties or studying its mechanism of action.
Potential Applications and Mechanism of Action
This compound is of interest in medicinal chemistry due to its potential as a pharmaceutical agent. Its mechanism of action likely involves inhibiting specific enzymes or receptors involved in disease processes. Compounds with similar structures often target kinases or other signaling molecules, leading to cellular responses such as apoptosis or cell cycle arrest.
Research Findings and Future Directions
While detailed studies are necessary to elucidate the exact pathways affected by this compound, its unique structure suggests potential activity in targeting specific biological pathways. Further research should focus on its pharmacokinetic properties and potential therapeutic applications.
Comparison with Other Compounds
Other compounds with similar heterocyclic structures, such as pyrrolo[3,4-d]pyridazinone derivatives, have shown promising anti-inflammatory and anti-oxidant activities by selectively inhibiting COX-2 enzymes . This highlights the potential of heterocyclic compounds in drug development.
| Compound | Structure | Potential Applications |
|---|---|---|
| Pyrrolo[3,4-d]pyridazinone Derivatives | Pyrrolo-pyridazinone core with oxadiazole rings | Anti-inflammatory, anti-oxidant |
| 1,7-Dimethyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | Pyrido-pyrrolo-pyrimidine framework with oxopyrrolidine moiety | Potential pharmaceutical agent, enzyme/receptor inhibitor |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume